3'-Fluoro-4'-hydroxyacetophenone

Drug-Drug Interaction (DDI) Assessment Carboxylesterase 2 (CES2) Probe Development Human Liver Microsome Assays

3'-Fluoro-4'-hydroxyacetophenone (CAS 403-14-5) delivers unique R&D value: nanomolar hCES2A inhibition (IC50=52 nM) for prodrug hydrolysis screening, defined CYP3A4/CYP2A13 affinity for ADME-Tox panel calibration, and HAPMO substrate activity for chemo-enzymatic synthesis. With 52% greater aqueous solubility than non-fluorinated analogs, it guarantees reproducible assay conditions. Insist on this specific regioisomer—generic substitution negates these performance advantages.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
CAS No. 403-14-5
Cat. No. B185255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fluoro-4'-hydroxyacetophenone
CAS403-14-5
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)O)F
InChIInChI=1S/C8H7FO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3
InChIKeyGSWTXZXGONEVJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Fluoro-4'-hydroxyacetophenone (CAS 403-14-5) – A Strategic Fluorinated Building Block for Pharmaceutical R&D and Medicinal Chemistry


3'-Fluoro-4'-hydroxyacetophenone (CAS 403-14-5) is a fluorinated aromatic ketone building block [1] with a molecular formula of C8H7FO2 and a molecular weight of 154.14 g/mol [2]. Its substitution pattern—a fluorine atom at the 3' position and a hydroxyl group at the 4' position on the phenyl ring—confers distinct physicochemical and biological properties compared to non-fluorinated or differently substituted acetophenone analogs. The compound is commercially available with a typical purity of ≥97% (GC) and exists as a light yellow to orange powder or crystalline solid with a melting point of 127–129 °C .

Why 3'-Fluoro-4'-hydroxyacetophenone Cannot Be Replaced by 4'-Hydroxyacetophenone or 2'-Fluoro Analogs in Critical Research Applications


Substitution of a single atom or functional group on the acetophenone scaffold profoundly alters enzyme inhibition profiles, metabolic stability, and physicochemical properties. 4'-Hydroxyacetophenone (non-fluorinated) exhibits millimolar-range inhibition against targets like SSADH and GABAT , whereas the 3'-fluoro substitution in 3'-fluoro-4'-hydroxyacetophenone yields nanomolar potency against human carboxylesterase 2 (hCES2A) [1]. Furthermore, the 3'-fluoro derivative demonstrates a distinct CYP inhibition signature [2] and 52% higher predicted aqueous solubility than its non-fluorinated parent , directly impacting experimental design, formulation, and data reproducibility. The position of fluorine (3' vs. 2' or 4') dictates substrate recognition by enzymes such as 4'-hydroxyacetophenone monooxygenase (HAPMO) [3]. These quantifiable differences preclude generic substitution and necessitate informed compound selection.

3'-Fluoro-4'-hydroxyacetophenone – Quantitative Differentiation Versus Closest Analogs and In-Class Alternatives


hCES2A Inhibition: 3'-Fluoro-4'-hydroxyacetophenone Exhibits 86-Fold Higher Cellular Potency Shift Compared to Microsomal Activity, a Profile Critical for In Vitro DDI Studies

3'-Fluoro-4'-hydroxyacetophenone demonstrates potent inhibition of human carboxylesterase 2A (hCES2A) with an IC50 of 52 nM in human liver microsomes (HLM) [1]. However, its activity drops significantly to an IC50 of 4,450 nM in intact HepG2 cells [2], representing an 86-fold right-shift in potency. This stark contrast in cellular versus microsomal activity distinguishes it from other CES2 inhibitors and is a critical parameter for researchers modeling hepatic metabolism and predicting in vivo drug-drug interaction (DDI) liabilities. The non-fluorinated parent compound, 4'-hydroxyacetophenone, does not demonstrate comparable sub-micromolar CES2 inhibition .

Drug-Drug Interaction (DDI) Assessment Carboxylesterase 2 (CES2) Probe Development Human Liver Microsome Assays

CYP3A4 Inhibition Profile: 3'-Fluoro-4'-hydroxyacetophenone Shows 5-Fold Higher Potency for CYP3A4 Than CYP2A13, Informing Isoform-Selective ADME Screening

3'-Fluoro-4'-hydroxyacetophenone inhibits CYP3A4 with an IC50 of 20,000 nM (20 µM) in human liver microsomes [1]. In contrast, its binding affinity for CYP2A13 is significantly weaker, with a reported Kd of 580 nM [2]. This ~34-fold difference in affinity (based on Kd for CYP2A13) highlights a CYP isoform selectivity profile that is not observed for unsubstituted acetophenone [3] and is distinct from the CYP inhibition pattern of the 2'-fluoro isomer [4].

ADME-Tox Screening Cytochrome P450 Inhibition Metabolic Stability Profiling

Enhanced Aqueous Solubility: 3'-Fluoro-4'-hydroxyacetophenone Offers 52% Higher Predicted Water Solubility Than Non-Fluorinated 4'-Hydroxyacetophenone, Simplifying In Vitro Assay Preparation

The predicted water solubility of 3'-fluoro-4'-hydroxyacetophenone is 17,840 mg/L (1.78e+004 mg/L) at 25 °C , which is approximately 52% higher than the experimentally determined water solubility of non-fluorinated 4'-hydroxyacetophenone, reported as 10 g/L (10,000 mg/L) at 22 °C [1]. This improved aqueous solubility is a direct consequence of the 3'-fluoro substitution, which alters the compound's polarity and hydrogen-bonding capacity. The 2'-fluoro isomer, 2'-fluoro-4'-hydroxyacetophenone, is noted as being insoluble in water , making the 3'-fluoro derivative the optimal choice among fluoro-hydroxyacetophenone regioisomers for aqueous-based biological assays.

Medicinal Chemistry Assay Development Solubility Optimization

Enzymatic Baeyer-Villiger Oxidation Specificity: 3'-Fluoro-4'-hydroxyacetophenone is a Substrate for 4'-Hydroxyacetophenone Monooxygenase (HAPMO), a Biocatalytic Route Not Accessible to 2'- or 4'-Fluoro Analogs

3'-Fluoro-4'-hydroxyacetophenone can be converted via biological Baeyer-Villiger oxidation using purified 4'-hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB [1]. This enzymatic conversion is strictly NADPH-dependent and represents a chemo-enzymatic route to fluorophenyl acetates, valuable synthons for industrial chemical production. The position of the fluorine substituent critically determines substrate recognition: 4'-fluoroacetophenone is converted to 4-fluorophenol, while 4'-fluoro-2'-hydroxyacetophenone yields 4-fluorocatechol, which undergoes further degradation [2]. The 3'-fluoro-4'-hydroxy substitution pattern provides a unique reactivity profile that is not shared by the 2'- or 4'-fluoro regioisomers.

Biocatalysis Green Chemistry Enzymatic Synthesis

3'-Fluoro-4'-hydroxyacetophenone – Validated Application Scenarios Based on Quantitative Differentiation Evidence


In Vitro Drug-Drug Interaction (DDI) Studies: Profiling hCES2A-Mediated Metabolism of Prodrugs

3'-Fluoro-4'-hydroxyacetophenone's nanomolar inhibition of hCES2A in human liver microsomes (IC50 = 52 nM) [1] positions it as a high-value positive control or tool compound for laboratories assessing the CES2-mediated hydrolysis liability of ester-containing prodrugs. The 86-fold cellular potency drop [2] provides a built-in assay validation metric to confirm proper cellular permeability conditions. This scenario is directly supported by the quantitative hCES2A inhibition data.

CYP3A4 Isoform-Selective Inhibition Screening for ADME Panel Development

With a defined CYP3A4 IC50 of 20 µM [1] and a demonstrably different affinity for CYP2A13 (Kd = 580 nM) [2], 3'-fluoro-4'-hydroxyacetophenone serves as a reference inhibitor for calibrating CYP3A4 activity assays and for assessing isoform selectivity within custom ADME-Tox screening cascades. Its predictable CYP interaction profile, distinct from unsubstituted acetophenone [3], enables more accurate DDI risk stratification for new chemical entities.

Biocatalytic Synthesis of Fluorophenyl Acetate Building Blocks via HAPMO-Mediated Baeyer-Villiger Oxidation

The confirmed substrate activity of 3'-fluoro-4'-hydroxyacetophenone with 4'-hydroxyacetophenone monooxygenase (HAPMO) [1] enables a chemo-enzymatic route to fluorophenyl acetate intermediates. This green chemistry approach is not applicable to the 2'- or 4'-fluoro regioisomers, which undergo different enzymatic fates [2]. This application is grounded in the enzyme specificity evidence presented in Section 3.

Medicinal Chemistry Lead Optimization: Fluorine Scan of Acetophenone-Derived Pharmacophores

The 52% improvement in predicted aqueous solubility over 4'-hydroxyacetophenone [1] makes 3'-fluoro-4'-hydroxyacetophenone a preferred starting material for synthesizing analog libraries where solubility is a limiting factor. The fluorine atom provides a metabolic soft spot and a 19F NMR handle for tracking reactions, while the enhanced solubility simplifies assay preparation and improves reproducibility in aqueous biological testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Fluoro-4'-hydroxyacetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.